

Application Note: Structural Elucidation of Spirohydantoin via ESI-MS/MS Fragmentation

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Compound of Interest

Compound Name: 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione

CAS No.: 39124-19-1

Cat. No.: B1266492

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Abstract

Spirohydantoin represents a critical scaffold in medicinal chemistry, serving as the pharmacophore for Aldose Reductase Inhibitors (ARIs) utilized in treating diabetic neuropathy (e.g., Sorbinil, Fidarestat) and anticonvulsants. Their unique quaternary spiro-carbon center confers metabolic stability but presents specific challenges in structural characterization. This Application Note details the electrospray ionization (ESI) tandem mass spectrometry (MS/MS) behavior of spirohydantoin. We define the characteristic fragmentation pathways—specifically the cleavage of the imidazolidine-2,4-dione ring—and provide a validated protocol for their identification in complex biological matrices.

Introduction & Mechanistic Grounding

The spirohydantoin core consists of a hydantoin ring spiro-fused to a cyclic system (e.g., chroman, fluorene, or piperidine) at the C5 position. Unlike simple hydantoin, the C5 position in spirohydantoin lacks a proton, preventing specific tautomeric shifts and directing fragmentation through distinct bond cleavages.

The Ionization Physics

- Negative Ion Mode (

): This is the preferred mode for spirohydantoin. The N3-H proton is relatively acidic () due to resonance stabilization by the flanking carbonyls (C2 and C4). Deprotonation occurs readily, yielding high sensitivity.

- Positive Ion Mode (

): Protonation typically occurs on the carbonyl oxygens. While useful, the spectra are often dominated by neutral losses (CO,

) rather than the diagnostic ring-cleavage ions seen in negative mode.

Diagnostic Fragmentation Pathways

The structural elucidation of spirohydantoin relies on detecting the rupture of the hydantoin ring. The two primary mechanisms are:

- Retro-Diels-Alder (RDA) Type Cleavage: Though not a true RDA in the concerted sense, the ring opens at the C2-N3 and C4-C5 bonds.
- Isocyanate Loss: The characteristic loss of 43 Da (HNCO) is the "fingerprint" of the hydantoin moiety.

Experimental Protocol

This protocol is designed for the characterization of spirohydantoin derivatives (e.g., Sorbinil analogues) using High-Resolution Mass Spectrometry (HRMS).

Sample Preparation

- Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO.
- Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid for (+) mode; 5 mM Ammonium Acetate for (-) mode). Note: Ammonium acetate is crucial in negative mode to facilitate stable deprotonation without suppressing ionization.

LC-MS/MS Conditions

Parameter	Setting	Rationale
Ionization Source	ESI (Electrospray Ionization)	Soft ionization preserves the molecular ion ().
Polarity	Negative (-) / Positive (+)	Negative mode is definitive for the hydantoin ring; Positive mode aids in side-chain ID.
Capillary Voltage	2.5 kV (-) / 3.5 kV (+)	Lower voltage in negative mode reduces discharge events.
Cone Voltage	20–40 V	Optimized to prevent in-source fragmentation of the labile spiro-ring.
Collision Energy	Stepped (10, 20, 40 eV)	Low CE reveals water/CO losses; High CE reveals ring cleavage.
Mass Analyzer	Q-TOF or Orbitrap	High resolution () required to distinguish isobaric losses (e.g., vs).

Fragmentation Mechanism & Data Interpretation[1][2][3][4][5][6][7][8][9] Negative Mode Pathway ()

The most diagnostic pathway involves the cleavage of the hydantoin ring.

- Precursor: Deprotonated molecule at N3.

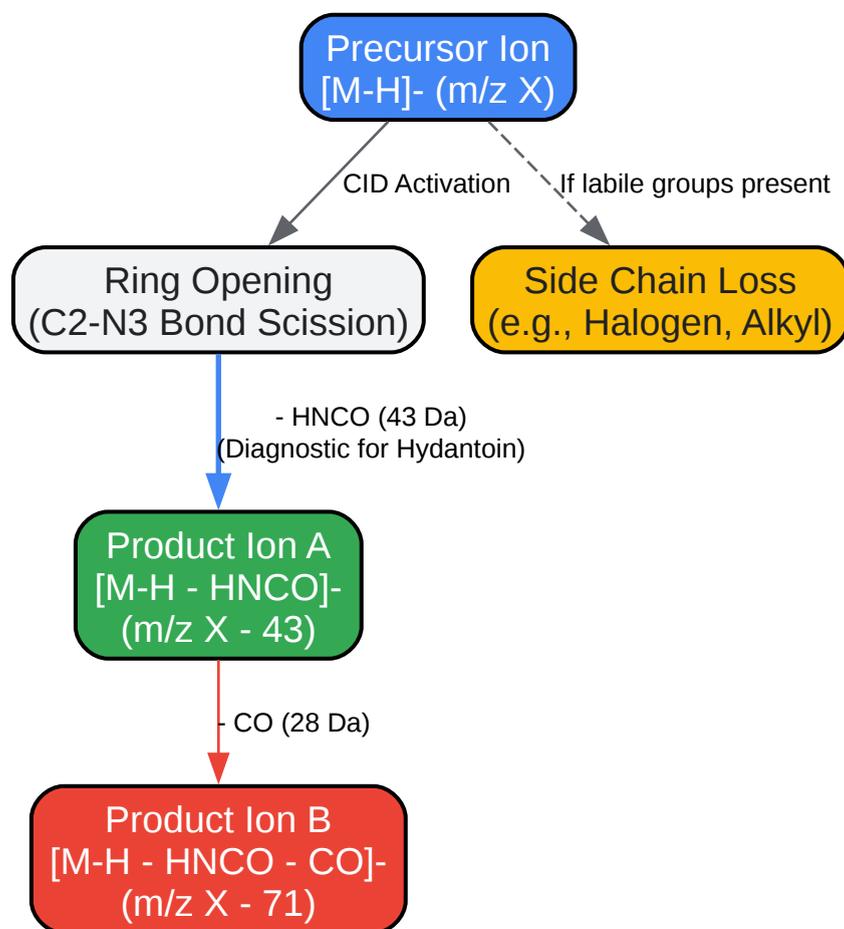
- Ring Opening: Nucleophilic attack or rearrangement leads to the opening of the C2-N1 bond.
- Diagnostic Loss: Elimination of Isocyanic Acid (HNCO, 43.0058 Da).
 - Result: A product ion corresponding to
 . This confirms the presence of the unsubstituted N1 position.
- Secondary Loss: Subsequent loss of CO (27.9949 Da) from the remaining amide moiety.

Positive Mode Pathway ()

- Precursor: Protonated on C2 or C4 carbonyl.
- Primary Loss: Loss of CO (28 Da) is common, followed by loss of
(17 Da).
- Spiro-Specifics: If the spiro-fused ring is a chroman (as in Sorbinil), charge retention often stays on the aromatic system after the hydantoin ring disintegrates.

Visualizing the Fragmentation Logic

The following diagram illustrates the critical decision tree for interpreting MS/MS spectra of spirohydantoin.



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Figure 1: Diagnostic fragmentation pathway of spirohydantoin in negative ESI mode. The loss of HNCO (43 Da) is the primary confirmation of the hydantoin core.

Case Study: Sorbinil (Spirohydantoin ARI)

To validate this protocol, we examine Sorbinil (

), a classic aldose reductase inhibitor.

Theoretical Mass (

): 235.05 Da

Fragment Ion (m/z)	Loss (Da)	Identity	Mechanism
235.05	-	Precursor	Deprotonation at N3.
192.04	43		Key Step: Cleavage of hydantoin ring.
164.05	71		Subsequent loss of carbonyl.
144.04	91		Loss of HF from the fluorinated aromatic ring.

Interpretation: The transition

is the specific reaction monitoring (SRM) transition used for quantitation in pharmacokinetic studies. The stability of the spiro-linkage ensures that the aromatic "tail" (fluorochromanone) remains intact during the initial hydantoin cleavage.

Troubleshooting & Optimization

- Issue: Low Sensitivity in Negative Mode.
 - Cause: pH is too low.
 - Fix: Ensure the mobile phase pH is > 5.0 using Ammonium Acetate. Do not use Trifluoroacetic Acid (TFA) as it suppresses negative ionization.
- Issue: Ambiguous Loss of 43 Da.
 - Differentiation: A loss of 43 Da could be Propyl () or Acetyl ().
 - Validation: Use High-Resolution MS.^{[1][2]}
 - HNCO = 43.0058 Da

- = 43.0547 Da
- = 43.0184 Da
- Check: The mass defect of HNCO is distinctively low.

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